
Azepan-1-yl(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(2-chlorophenyl)methanone, also known as Ketamine, is a widely used anesthetic drug that has been used for decades in both veterinary and human medicine. It is a dissociative anesthetic that has been used in a variety of medical settings, including surgical procedures, pain management, and emergency medicine. The chemical structure of Ketamine is similar to that of phencyclidine (PCP), which is a known psychoactive drug. However, Ketamine is considered to be safer and less addictive than PCP.
Mechanism of Action
Azepan-1-yl(2-chlorophenyl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, Azepan-1-yl(2-chlorophenyl)methanone reduces the transmission of pain signals and enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
Azepan-1-yl(2-chlorophenyl)methanone has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and muscle rigidity. It can also cause hallucinations, dissociation, and other psychological effects, which can be both therapeutic and potentially harmful.
Advantages and Limitations for Lab Experiments
Azepan-1-yl(2-chlorophenyl)methanone has a number of advantages for use in laboratory experiments, including its rapid onset of action, its ability to induce dissociation and analgesia, and its relatively low toxicity compared to other anesthetic drugs. However, Azepan-1-yl(2-chlorophenyl)methanone also has some limitations, including its potential to cause hallucinations and dissociation, which can interfere with experimental outcomes.
Future Directions
There are a number of potential future directions for research on Azepan-1-yl(2-chlorophenyl)methanone, including the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term effects on the brain and body. Additionally, research is needed to better understand the mechanisms of action of Azepan-1-yl(2-chlorophenyl)methanone, and to develop new drugs that target specific receptors in the brain to produce more targeted therapeutic effects.
Synthesis Methods
Azepan-1-yl(2-chlorophenyl)methanone is synthesized by the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of a reducing agent. The reaction produces a mixture of two isomers, which are then separated using standard chromatography techniques. The final product is a white crystalline powder that is soluble in water and has a melting point of 258-261°C.
Scientific Research Applications
Azepan-1-yl(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. It has been found to have rapid antidepressant effects in patients with treatment-resistant depression, which has led to the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule. Azepan-1-yl(2-chlorophenyl)methanone has also been used as an analgesic in patients with chronic pain, and as a sedative in critically ill patients.
properties
CAS RN |
18494-63-8 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
azepan-1-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
SONJOLVUQSJDFQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Other CAS RN |
18494-63-8 |
synonyms |
azepan-1-yl-(2-chlorophenyl)methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



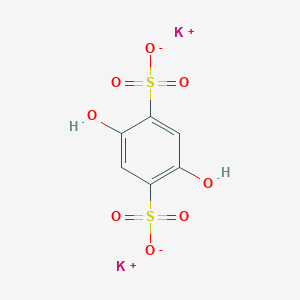
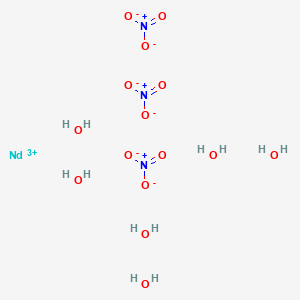
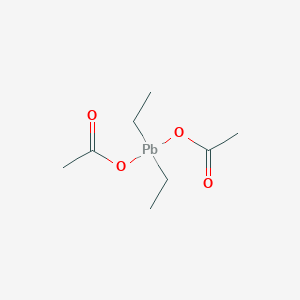
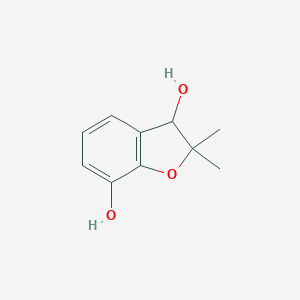

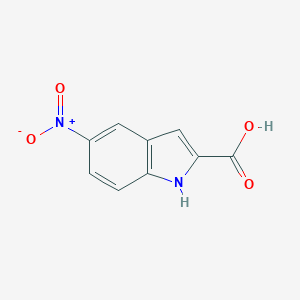
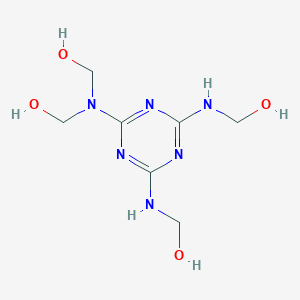

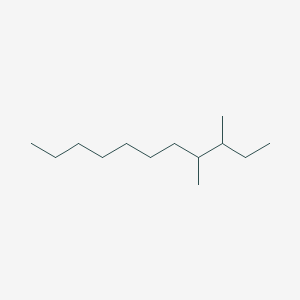

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
